2-(4-Methoxy-alpha-phenoxybenzyl)-3,4,5,6-tetrahydropyrimidine
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Overview
Description
2-(4-Methoxy-alpha-phenoxybenzyl)-3,4,5,6-tetrahydropyrimidine is a synthetic organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxy-alpha-phenoxybenzyl)-3,4,5,6-tetrahydropyrimidine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrimidine ring: This can be achieved through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Substitution reactions: Introduction of the 4-methoxy-alpha-phenoxybenzyl group can be done through nucleophilic substitution reactions using appropriate benzyl halides and phenols.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions could target the pyrimidine ring or the benzyl group, potentially leading to the formation of tetrahydropyrimidine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield benzaldehyde derivatives, while reduction could produce tetrahydropyrimidine derivatives.
Scientific Research Applications
2-(4-Methoxy-alpha-phenoxybenzyl)-3,4,5,6-tetrahydropyrimidine could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays or as a probe in molecular biology.
Medicine: Possible applications in drug discovery and development, particularly in the design of new pharmaceuticals.
Industry: Use in the development of new materials or as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-Methoxy-alpha-phenoxybenzyl)-3,4,5,6-tetrahydropyrimidine would depend on its specific applications. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxybenzyl)-3,4,5,6-tetrahydropyrimidine
- 2-(Phenoxybenzyl)-3,4,5,6-tetrahydropyrimidine
- 2-(4-Methoxyphenyl)-3,4,5,6-tetrahydropyrimidine
Uniqueness
The presence of both the 4-methoxy and alpha-phenoxybenzyl groups in 2-(4-Methoxy-alpha-phenoxybenzyl)-3,4,5,6-tetrahydropyrimidine might confer unique chemical properties, such as increased stability, specific reactivity, or enhanced biological activity compared to similar compounds.
Properties
CAS No. |
53036-61-6 |
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Molecular Formula |
C18H20N2O2 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
2-[(4-methoxyphenyl)-phenoxymethyl]-1,4,5,6-tetrahydropyrimidine |
InChI |
InChI=1S/C18H20N2O2/c1-21-15-10-8-14(9-11-15)17(18-19-12-5-13-20-18)22-16-6-3-2-4-7-16/h2-4,6-11,17H,5,12-13H2,1H3,(H,19,20) |
InChI Key |
MZYHYIBCEPKOOT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=NCCCN2)OC3=CC=CC=C3 |
Origin of Product |
United States |
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